molecular formula C10H8F2O4 B2875018 3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid CAS No. 2248367-54-4

3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid

Cat. No.: B2875018
CAS No.: 2248367-54-4
M. Wt: 230.167
InChI Key: QUDTZWKJQKJSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid is a chemical compound that has garnered significant interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoic acid core substituted with a difluoromethyl group and a methoxycarbonyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethylation reagents such as ClCF2H, which reacts with the benzoic acid derivative under specific conditions to form the desired product . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The choice of reagents and reaction conditions is critical to achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The methoxycarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-5-methoxycarbonylbenzoic acid include other difluoromethylated benzoic acids and their derivatives. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

IUPAC Name

3-(difluoromethyl)-5-methoxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDTZWKJQKJSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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